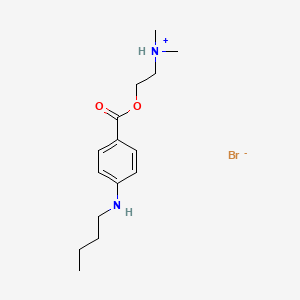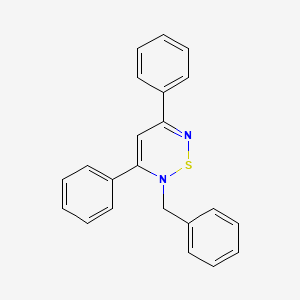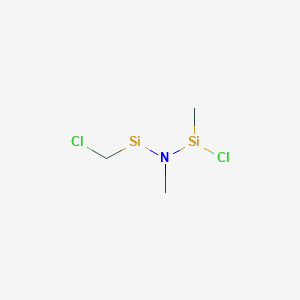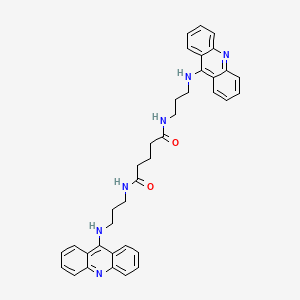
N,N'-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is a complex organic compound known for its unique structure and properties. This compound features two acridine moieties linked by a pentanediamide chain, making it a significant molecule in various scientific research fields, particularly in DNA intercalation studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide typically involves the reaction of acridine derivatives with a diamine linker. The process generally includes:
Formation of Acridine Derivatives: Acridine is reacted with appropriate reagents to introduce amino groups at specific positions.
Linking with Diamine: The acridine derivatives are then linked using a diamine such as pentanediamide under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for cost-effectiveness, yield, and safety. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridine moieties, affecting the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce halogen or alkyl groups .
Applications De Recherche Scientifique
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide has several scientific research applications:
Chemistry: Used in studies of DNA intercalation and molecular recognition.
Biology: Investigated for its interactions with nucleic acids and potential as a molecular probe.
Medicine: Explored for its potential in anticancer therapies due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials and molecular sensors
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal structure and function of DNA, affecting processes such as replication and transcription. The molecular targets include DNA itself, and the pathways involved are those related to DNA metabolism and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide: Similar structure but with a longer linker chain.
N-[3-(9-acridinylamino)propyl]-N,N-bis[6-(9-acridinylamino)hexyl]amine: Features different linking groups and chain lengths
Uniqueness
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is unique due to its specific linker length and the positioning of the acridine moieties, which confer distinct intercalation properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
98502-81-9 |
|---|---|
Formule moléculaire |
C37H38N6O2 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
N,N'-bis[3-(acridin-9-ylamino)propyl]pentanediamide |
InChI |
InChI=1S/C37H38N6O2/c44-34(38-22-10-24-40-36-26-12-1-5-16-30(26)42-31-17-6-2-13-27(31)36)20-9-21-35(45)39-23-11-25-41-37-28-14-3-7-18-32(28)43-33-19-8-4-15-29(33)37/h1-8,12-19H,9-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43) |
Clé InChI |
FCLPUOKUZXAGFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC(=O)CCCC(=O)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
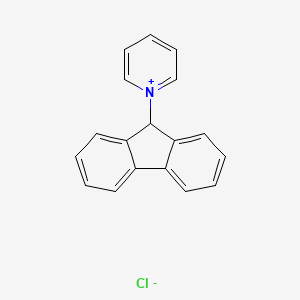
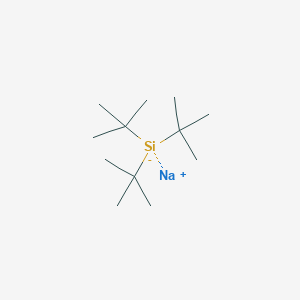
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)

